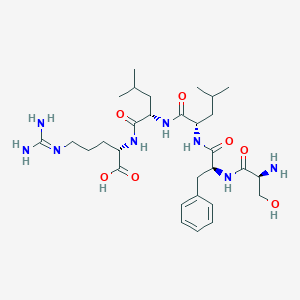

H-Ser-phe-leu-leu-arg-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYDIYITSYDTAY-LSBAASHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649491 |

Source

|

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141685-53-2 |

Source

|

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Conformation of the H-Ser-phe-leu-leu-arg-OH Peptide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of the pentapeptide H-Ser-phe-leu-leu-arg-OH. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers a detailed exploration of the peptide's predicted physicochemical properties based on its amino acid sequence and provides step-by-step protocols for its chemical synthesis and subsequent conformational analysis. The methodologies described herein are grounded in established scientific principles and are designed to ensure experimental robustness and data integrity. This guide emphasizes the rationale behind experimental choices, providing a self-validating system for the characterization of this and other novel peptide sequences.

Introduction

The peptide this compound, a pentapeptide with the sequence Serine-Phenylalanine-Leucine-Leucine-Arginine, represents a novel sequence with potential biological activity. Understanding the three-dimensional structure and conformational dynamics of such peptides is paramount in drug discovery and development, as the therapeutic efficacy of a peptide is intrinsically linked to its structure. This guide will serve as a technical manual for the comprehensive analysis of this compound, from its initial synthesis to its detailed structural characterization.

The constituent amino acids of this peptide present a unique combination of polar, aromatic, and basic residues, suggesting a propensity for specific secondary and tertiary structures that could mediate interactions with biological targets.[1] This document will first delve into the predicted properties of the peptide based on its amino acid composition. Subsequently, it will provide detailed, field-proven protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS), purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and verification of its primary sequence through Mass Spectrometry. The core of this guide focuses on the elucidation of its secondary and tertiary structure using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

Predicted Physicochemical Properties and Structural Propensities

A foundational understanding of the individual amino acids is crucial for predicting the overall behavior of the this compound peptide.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Properties | Key Characteristics |

| Serine | Ser | S | Polar, uncharged | Contains a hydroxyl group capable of hydrogen bonding. |

| Phenylalanine | Phe | F | Aromatic, nonpolar | Contains a bulky, hydrophobic phenyl group. |

| Leucine | Leu | L | Aliphatic, nonpolar | A hydrophobic residue with a branched isobutyl side chain. |

| Arginine | Arg | R | Basic, positively charged | Possesses a guanidinium group that is protonated at physiological pH, enabling ionic interactions. |

Based on these constituent amino acids, we can predict the following physicochemical properties for this compound:

| Property | Predicted Value | Rationale |

| Molecular Weight | ~637.79 g/mol | Sum of the molecular weights of the constituent amino acids minus the molecular weights of four water molecules lost during peptide bond formation. |

| Isoelectric Point (pI) | Basic | The presence of the strongly basic Arginine residue will dominate the overall charge of the peptide, resulting in a high pI. |

| Hydrophobicity | Amphipathic | The peptide contains both hydrophobic (Phe, Leu, Leu) and hydrophilic (Ser, Arg) residues, suggesting it may exhibit amphipathic properties. |

| Secondary Structure Propensity | Potential for β-turn or α-helical motifs | The sequence does not strongly favor a particular secondary structure. The presence of bulky hydrophobic residues could favor either α-helical or β-sheet formation, while the Ser and Arg residues could participate in turns. The actual conformation will be highly dependent on the solvent environment.[2][3] |

Synthesis and Purification Workflow

The chemical synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5][6][7] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin. Following synthesis, the crude peptide is cleaved from the resin and purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10][11]

Caption: Workflow for the conformational analysis of this compound.

Detailed Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the peptide's secondary structure. [12][13][14][15] Materials:

-

Purified this compound

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Quartz cuvette with a 1 mm path length

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide in the desired buffer. The final concentration should be in the range of 50-100 µM.

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the measurement parameters: wavelength range (190-260 nm), data pitch (1 nm), scan speed (50 nm/min), and number of accumulations (3-5).

-

-

Blank Measurement: Record the CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing:

-

Subtract the buffer spectrum from the peptide spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the peptide concentration in mM

-

n is the number of amino acid residues (5)

-

l is the path length in cm (0.1)

-

-

-

Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.

Detailed Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution. [16][17][18][19][20] Instrumentation and Materials:

-

High-field NMR spectrometer (e.g., 600 MHz or higher)

-

Deuterated water (D2O) or a 90% H2O/10% D2O mixture

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the purified peptide in D2O or 90% H2O/10% D2O to a final concentration of 1-5 mM.

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) proton spectrum to assess sample purity and folding.

-

Acquire a two-dimensional (2D) Total Correlation Spectroscopy (TOCSY) experiment to identify the spin systems of the individual amino acid residues.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the proton resonances for each amino acid residue.

-

Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.

-

-

Structural Restraint Generation:

-

Identify and quantify the NOE cross-peaks in the NOESY spectrum.

-

Convert the NOE intensities into upper distance limits between pairs of protons.

-

-

Structure Calculation and Refinement:

-

Use a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.

-

Refine the calculated structures in a water box to obtain a final, energetically favorable ensemble of conformations.

-

Data Interpretation and Summary

The culmination of these experimental procedures will provide a comprehensive structural profile of the this compound peptide.

| Analytical Technique | Key Information Obtained | Example Interpretation |

| Mass Spectrometry | Molecular weight and amino acid sequence. | The observed mass matches the theoretical mass, and the MS/MS fragmentation pattern confirms the Ser-Phe-Leu-Leu-Arg sequence. |

| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil). | A negative band at ~200 nm and a positive band at ~220 nm would suggest a predominantly random coil or β-turn conformation. |

| NMR Spectroscopy | 3D structure, conformational dynamics, and solvent exposure. | The presence of specific long-range NOEs would indicate a folded structure, and the pattern of amide proton exchange rates would reveal solvent accessibility. |

Conclusion

This technical guide has outlined a robust and comprehensive approach for the synthesis, purification, and detailed structural characterization of the novel pentapeptide this compound. By following the detailed protocols for SPPS, RP-HPLC, mass spectrometry, CD spectroscopy, and NMR spectroscopy, researchers can obtain high-quality data to elucidate its primary, secondary, and tertiary structure. The insights gained from this structural analysis will be invaluable for understanding the peptide's potential biological function and for guiding future drug development efforts. The methodologies presented here are not only applicable to the target peptide but also serve as a universal framework for the characterization of other novel peptide sequences.

References

- Google. (n.d.). Google Search.

-

Wikipedia. (2023). De novo peptide sequencing. Retrieved January 15, 2026, from [Link]

- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

American Peptide Society. (n.d.). Analysis. Retrieved January 15, 2026, from [Link]

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. [Link]

- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.

-

Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Mtoz Biolabs. (n.d.). Peptide Sequencing Service by Mass Spectrometry. Retrieved January 15, 2026, from [Link]

-

MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved January 15, 2026, from [Link]

-

Jones, C. (1993). Peptide structure determination by NMR. Methods in Molecular Biology, 17, 69–85. [Link]

- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.

- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved January 15, 2026, from [Link]

- University of Queensland. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.

- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).

-

Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved January 15, 2026, from [Link]

- Benchchem. (n.d.). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.

- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Methods in Molecular Biology (Vol. 1088, pp. 247–253). Springer.

-

Bakshi, K., & Liyanage, M. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253. [Link]

- Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.

-

PubChem. (n.d.). H-Phe-Ser-Leu-Phe-Ala-Glu-Arg-OH. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). H-Phe-Ser-Arg-Pro-Gly-Leu-Pro-Val-OH. Retrieved January 15, 2026, from [Link]

- Creative Peptides. (n.d.). H-Ser-Phe-OH peptide.

- NovoPro Bioscience Inc. (n.d.). H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH peptide.

-

PubChem. (n.d.). H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Arg-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Lys(1)-Gly-OH.palmitoyl-DL-Glu(1)-OH. Retrieved January 15, 2026, from [Link]

-

JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved January 15, 2026, from [Link]

-

Lee, J., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. ACS Omega, 7(31), 27365–27378. [Link]

- Kim, Y., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43639–43645.

- Lee, J., et al. (2022).

- Chan, P. K., et al. (1986). Amino acid sequence of a specific antigenic peptide of protein B23. The Journal of Biological Chemistry, 261(30), 14335–14341.

- Cárdenas-Avendaño, A., et al. (2012). Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity.

Sources

- 1. jpt.com [jpt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. hplc.eu [hplc.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 14. Circular dichroism of peptides [pubmed.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Activation of Protease-Activated Receptor 1 (PAR-1) by the Synthetic Peptide SFLLRN

Abstract

Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR), plays a pivotal role in hemostasis, thrombosis, and inflammation. Its unique activation mechanism, involving proteolytic cleavage and the subsequent unmasking of a tethered ligand, has been a subject of intense research. The synthetic peptide SFLLRN-NH2, which mimics this tethered ligand, serves as a powerful tool to study PAR-1 signaling independent of enzymatic cleavage. This technical guide provides a comprehensive overview of the core principles of PAR-1 activation by SFLLRN, detailing the intricate downstream signaling cascades. Furthermore, it offers field-proven, step-by-step protocols for key experimental assays, including the synthesis and purification of the SFLLRN peptide, calcium mobilization assays, receptor internalization studies, and β-arrestin recruitment assays. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate PAR-1 signaling and its modulation.

Introduction: The Unique Mechanism of PAR-1 Activation

Protease-Activated Receptor 1 (PAR-1) is a member of a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage, most notably by the serine protease thrombin, unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[3][4][5] The canonical cleavage by thrombin occurs after Arginine 41 (R41), exposing the sequence SFLLRN, which then functions as an intramolecular agonist.[6][7]

The synthetic hexapeptide, Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN), amidated at the C-terminus (SFLLRN-NH2), mimics this tethered ligand and can directly activate PAR-1 without the need for proteolytic cleavage.[4][6] This makes SFLLRN-NH2 an invaluable tool for dissecting the specific signaling pathways downstream of PAR-1 activation, bypassing the complexities of protease activity. It has been shown to be a potent activator of PAR-1, inducing responses such as platelet aggregation, inhibition of cAMP formation, and increases in cytosolic calcium.[8]

The SFLLRN Peptide: Synthesis and Characterization

For researchers aiming to study PAR-1 activation, the quality and purity of the SFLLRN-NH2 peptide are paramount. While commercially available, in-house synthesis can provide greater control over purity and allows for modifications, such as fluorescent labeling. The most common method for peptide synthesis is Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis of SFLLRN-NH2

This protocol outlines the manual synthesis of SFLLRN-NH2 on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)

-

Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), anhydrous

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Dipeptidyl peptidase I (DPP-I)

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence R-N-L-L-F-S):

-

Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9]

-

-

Characterization:

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

PAR-1 Signaling Pathways Activated by SFLLRN

Upon binding of SFLLRN, PAR-1 undergoes a conformational change, allowing it to couple to and activate heterotrimeric G proteins. PAR-1 is known for its promiscuous coupling to multiple G protein families, leading to a diverse array of downstream signaling events.[3][7]

-

Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[10] DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating cytoskeletal dynamics, cell shape, and motility.

-

Gαi/o Pathway: PAR-1 can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

β-Arrestin Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR-1 can recruit β-arrestins.[3][12] β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization. Additionally, β-arrestins can act as scaffolds for other signaling molecules, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2]

Diagram of PAR-1 Signaling Pathways

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Activated by H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN)

Abstract

The synthetic hexapeptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH, commonly referred to as SFLLRN, serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). As a mimetic of the N-terminal tethered ligand exposed upon thrombin-mediated cleavage of the receptor, SFLLRN provides an invaluable tool for the deconvolution of PAR1 signaling in a controlled, protease-independent manner. This technical guide provides an in-depth exploration of the canonical and non-canonical cellular signaling pathways initiated by SFLLRN. We will dissect the activation of Gαq/11, the subsequent mobilization of intracellular calcium, the recruitment of β-arrestin, and the phosphorylation of the ERK1/2 MAP kinase cascade. This document is intended for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also field-proven experimental protocols and data interpretation insights to empower robust investigation into PAR1 signaling.

Introduction: The SFLLRN Peptide and its Primary Target, PAR1

Protease-Activated Receptors (PARs) are a unique subfamily of G-protein coupled receptors (GPCRs) that are activated by irreversible proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[1] PAR1 is the prototypical member of this family and is a critical mediator of cellular responses to the coagulation protease thrombin.

The peptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN) corresponds to the first six amino acids of the human PAR1 tethered ligand revealed after thrombin cleavage.[2][3] Its synthetic, free form allows for the direct and specific activation of PAR1, bypassing the need for proteolytic enzymes.[2] This property has established SFLLRN as an indispensable pharmacological tool for studying PAR1-mediated physiology and pathophysiology, which includes roles in hemostasis, thrombosis, inflammation, and cancer progression.[1] While SFLLRN is a potent PAR1 agonist, it is noteworthy that at higher concentrations, it can also exhibit cross-reactivity with PAR2.

This guide will systematically explore the primary signaling cascades triggered by SFLLRN, providing the technical foundation necessary to design, execute, and interpret experiments in this field.

The Canonical Gαq/11-Mediated Pathway: Calcium Mobilization and PKC Activation

Upon SFLLRN binding, PAR1 undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, predominantly those of the Gαq/11 family.[3] This initiates a well-defined signaling cascade culminating in a rapid and transient increase in intracellular calcium concentration.

Mechanism of Action

Activation of Gαq/11 by the SFLLRN-bound PAR1 leads to the stimulation of its primary effector, Phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in the rapid release of stored Ca2+ from the ER into the cytoplasm.[4]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, modulating a diverse range of cellular processes including proliferation, differentiation, and apoptosis.[4][5]

Visualization of the Gαq/11 Pathway```dot

Caption: β-Arrestin recruitment to SFLLRN-activated PAR1.

Experimental Protocol: BRET Assay for β-Arrestin Recruitment

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay, a robust method for monitoring protein-protein interactions in live cells.

3.3.1. Principle BRET measures the proximity between two proteins. One protein (e.g., PAR1) is fused to a light-emitting enzyme, Renilla luciferase (Rluc), which acts as the BRET donor. The other protein (e.g., β-arrestin) is fused to a fluorescent protein, such as Yellow Fluorescent Protein (YFP), the BRET acceptor. When the proteins are not interacting, adding the Rluc substrate (e.g., coelenterazine h) results in light emission at the characteristic wavelength of Rluc. Upon SFLLRN-induced interaction, the Rluc-tagged PAR1 and YFP-tagged β-arrestin are brought into close proximity (<10 nm), allowing for non-radiative energy transfer from the excited Rluc to the YFP. This results in light emission at YFP's characteristic wavelength. The BRET ratio (YFP emission / Rluc emission) is a direct measure of the interaction. [6][7] 3.3.2. Materials

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for PAR1-Rluc

-

Expression vector for YFP-β-arrestin

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

White, opaque 96-well or 384-well microplates

-

Assay buffer (e.g., HBSS with HEPES)

-

Coelenterazine h substrate

-

Luminometer capable of simultaneous dual-wavelength detection (e.g., ~475 nm for Rluc and ~530 nm for YFP)

-

SFLLRN peptide stock solution

3.3.3. Step-by-Step Methodology

-

Transfection: Co-transfect HEK293 cells with the PAR1-Rluc and YFP-β-arrestin plasmids. The optimal ratio of donor to acceptor plasmid should be determined empirically to maximize the dynamic range.

-

Cell Plating: 24 hours post-transfection, harvest the cells and seed them into white, opaque microplates at an appropriate density. Incubate for another 24 hours.

-

Assay Procedure:

-

Aspirate the culture medium and replace it with assay buffer.

-

Prepare a dose-response curve of SFLLRN in the assay buffer.

-

Add the SFLLRN dilutions to the wells and incubate for a pre-determined time (e.g., 5-15 minutes) at 37°C.

-

-

Signal Detection:

-

Just prior to reading, add the coelenterazine h substrate to each well to a final concentration of 5 µM.

-

Immediately place the plate in the luminometer.

-

Measure the luminescence signals simultaneously in the Rluc channel and the YFP channel.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: BRET Ratio = Emission at YFP wavelength / Emission at Rluc wavelength.

-

Subtract the basal BRET ratio (from vehicle-treated wells) from the agonist-induced BRET ratio to get the net BRET signal.

-

Plot the net BRET signal against the logarithm of SFLLRN concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

-

Representative Data

| Assay System | Agonist | Readout | EC50 / Potency | Reference |

| PAR2-YFP / Rluc-β-arrestin 1 BRET in COS-7 cells | SLIGRL (PAR2 agonist) | BRET Signal | ~100 nM | [1][7] |

| PAR1-Rluc / YFP-β-arrestin 1 BRET in HEK293 cells | Thrombin | BRET Signal | Signal desensitizes rapidly | [8] |

(Note: Specific EC50 data for SFLLRN in PAR1-β-arrestin BRET assays is less commonly published but is expected to be in the nanomolar to low micromolar range depending on the cell system and expression levels.)

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of PAR1 by SFLLRN leads to the robust phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), members of the MAPK family. This pathway is a convergence point for both G-protein-dependent and β-arrestin-dependent signaling, leading to diverse cellular outcomes such as proliferation, migration, and gene expression.

Dual Mechanisms of ERK Activation

SFLLRN-induced ERK activation is temporally and spatially complex, originating from two distinct upstream mechanisms:

-

G-Protein-Dependent Activation (Rapid and Transient): This pathway is initiated by Gαq/11 and the subsequent activation of PKC. PKC can phosphorylate and activate upstream kinases of the ERK cascade, such as Raf-1, leading to a rapid but transient wave of ERK phosphorylation, primarily in the cytoplasm. [2]* β-Arrestin-Dependent Activation (Sustained): Following receptor internalization, the PAR1/β-arrestin complex acts as a scaffold. It brings together components of the MAPK cascade (e.g., Raf, MEK, and ERK), facilitating their sequential activation. This β-arrestin-mediated signaling results in a more sustained phase of ERK phosphorylation that is spatially restricted to endosomal compartments.

These two waves of ERK activation can phosphorylate different substrate pools (cytosolic vs. nuclear), leading to distinct functional consequences.

Visualization of the MAPK/ERK Pathway

Caption: Dual pathways of SFLLRN-induced ERK1/2 activation.

Experimental Protocol: Western Blot for Phospho-ERK1/2

Western blotting is the gold-standard method for detecting changes in protein phosphorylation.

4.3.1. Principle Cells are treated with SFLLRN for various times. Total cellular proteins are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is probed with a primary antibody that specifically recognizes the dually phosphorylated (activated) form of ERK1/2 (pT202/Y204). A second primary antibody against total ERK1/2 is used on the same membrane after stripping, or on a parallel blot, to normalize for protein loading.

4.3.2. Materials

-

PAR1-expressing cells

-

SFLLRN peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and electrophoresis equipment

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Primary antibody: Mouse anti-p44/42 MAPK (Erk1/2) (for total ERK)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent HRP substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

4.3.3. Step-by-Step Methodology

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat cells with various concentrations of SFLLRN for different time points (e.g., 2, 5, 10, 30, 60 minutes). Include an untreated control.

-

Cell Lysis:

-

Place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 20 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample.

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (for Total ERK):

-

Incubate the membrane in a mild stripping buffer.

-

Wash thoroughly, re-block, and probe with the total ERK1/2 primary antibody, followed by the appropriate HRP-conjugated secondary antibody and detection.

-

-

Data Analysis: Quantify the band intensity for both phospho-ERK and total ERK for each sample using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Representative Data

| Cell Type | Agonist | Readout | Observation | Reference |

| Primary Cortical Astrocytes | TFLLR (PAR1 agonist) | p-ERK Western Blot | Peak phosphorylation at 15-30 min, declining over 1 hour | |

| Human Platelets | SFLLRN | Thromboxane Generation (ERK-dependent) | HS1 protein regulates SFLLRN-induced ERK phosphorylation | [2] |

| Retinal Pigment Epithelial Cells | Thrombin (via PAR1) | p-ERK Western Blot | Time-dependent increase in ERK phosphorylation |

Conclusion and Future Directions

The SFLLRN peptide is a powerful molecular probe that has been instrumental in delineating the complex signaling networks downstream of PAR1. Its ability to selectively activate the receptor has allowed for the characterization of at least three major interconnected pathways: Gαq/11-mediated calcium signaling, β-arrestin-mediated receptor regulation and scaffolding, and the dual-mode activation of the ERK/MAPK cascade. The experimental protocols detailed in this guide provide a robust framework for investigating these pathways.

The field continues to evolve, with a growing appreciation for the concept of "biased agonism," where different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another. Future research using SFLLRN and its analogs will undoubtedly continue to uncover new layers of complexity in PAR1 signaling, paving the way for the development of novel therapeutics that can selectively modulate PAR1 functions for the treatment of thrombosis, inflammation, and cancer.

References

-

Ayoub, M. A., et al. (2007). Real-time analysis of agonist-induced activation of protease-activated receptor 1/Gαi1 protein complex measured by bioluminescence resonance energy transfer in living cells. Molecular Pharmacology, 71(5), 1329-1340. [Link]

-

Covic, L., et al. (2002). Biphasic kinetics of activation and signaling for PAR1 and PAR4 thrombin receptors in platelets. Biochemistry, 41(16), 5097-5108. [Link]

-

Junge, C. E., et al. (2003). Thrombin and protease-activated receptor-1 in the brain: a novel target for neuroprotection and regenerative medicine. Journal of Neuroscience, 23(10), 4115-4123. [Link]

-

Olejarz, W., et al. (2001). Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity. Proceedings of the National Academy of Sciences, 98(13), 7586-7591. [Link]

-

Neve, K. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70(1), 1.25.1-1.25.21. [Link]

-

Kahn, M. L., et al. (1998). Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin. Journal of Clinical Investigation, 103(6), 879-887. [Link]

-

Al-Hosaini, K., et al. (2013). Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer. PLoS ONE, 8(12), e83559. [Link]

-

Hammes, S. R., & Coughlin, S. R. (1999). Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand. Biochemistry, 38(8), 2486-2493. [Link]

-

Dery, O., et al. (1998). How the protease thrombin talks to cells. Science, 281(5373), 64-67. [Link]

-

van den Biggelaar, M., et al. (2014). PAR1 signaling: The Big Picture. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1845-1846. [Link]

-

del-Pozo-Martin, Y., et al. (2008). PKC isoenzymes differentially modulate thrombin effect on MAPK-dependent RPE proliferation. Experimental Eye Research, 86(2), 264-275. [Link]

-

Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-28. [Link]

-

Befroy, D. E., et al. (2014). Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. Proceedings of the National Academy of Sciences, 111(26), 9597-9602. [Link]

-

Covic, L., et al. (2002). Biphasic Kinetics of Activation and Signaling for PAR1 and PAR4 Thrombin Receptors in Platelets. Biochemistry, 41(16), 5097-5108. [Link]

-

Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. [Link]

-

Luttrell, L. M., & Lefkowitz, R. J. (2002). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Journal of Cell Science, 115(3), 455-465. [Link]

-

DeFea, K. A., et al. (2000). β-Arrestin-Dependent Endocytosis of Proteinase-Activated Receptor 2 Is Required for Intracellular Targeting of Activated Erk1/2. Journal of Cell Biology, 148(6), 1267-1281. [Link]

-

Sharma, P., et al. (2016). Hematopoietic lineage cell-specific protein-1 (HS1) regulates PAR-mediated ERK activation and thromboxane generation in platelets. Biochemical and Biophysical Research Communications, 477(4), 600-605. [Link]

-

DeWire, S. M., et al. (2007). GPCR signaling via β-arrestin-dependent mechanisms. Trends in Pharmacological Sciences, 28(8), 403-409. [Link]

-

Oak, J. H., et al. (2021). β-Arrestin-dependent ERK signaling reduces anxiety-like and conditioned fear-related behaviors in mice. Science Signaling, 14(694), eaba0245. [Link]

-

Beaulieu, J. M., et al. (2015). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Aging Neuroscience, 7, 19. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time analysis of agonist-induced activation of protease-activated receptor 1/Galphai1 protein complex measured by bioluminescence resonance energy transfer in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Introduction: Deconvoluting GPCR Signaling with a PAR2 Antagonist

An in-depth guide for researchers, scientists, and drug development professionals on the application of peptide antagonists for the study of Protease-Activated Receptor 2 (PAR2), a key G protein-coupled receptor.

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans, playing a pivotal role in virtually every physiological process. Their tractability as drug targets is unparalleled. Within this superfamily, the Protease-Activated Receptors (PARs) stand out due to their unique and irreversible mechanism of activation: proteolytic cleavage of their extracellular N-terminus unmasks a "tethered ligand" that subsequently binds to and activates the receptor.[1][2][3]

This guide focuses on Protease-Activated Receptor 2 (PAR2), a member of this family deeply implicated in inflammation, pain, and immune responses.[1][4][5] We will explore the use of the synthetic peptide H-Ser-Phe-Leu-Leu-Arg-OH and its closely related, more extensively characterized analog, FSLLRY-NH₂ , as tools to investigate PAR2 signaling. While the former is a valid peptide sequence, the latter (FSLLRY-NH₂) is widely documented as a selective PAR2 antagonist and will be the primary focus of the protocols herein.[6][7] This peptide antagonist, derived by rearranging the sequence of the native tethered ligand, allows researchers to selectively block PAR2 activation, making it an indispensable tool for dissecting its complex signaling cascades.[6]

This document provides the foundational knowledge, step-by-step experimental protocols, and critical insights required to effectively use this peptide antagonist in studying PAR2, a key therapeutic target in a multitude of diseases.

Section 1: The Target - Protease-Activated Receptor 2 (PAR2)

A Unique Mechanism of Activation

Unlike conventional GPCRs that are activated by the reversible binding of soluble ligands, PAR2 is activated by serine proteases such as trypsin, mast cell tryptase, and tissue kallikreins.[2][3] The protease cleaves the receptor's N-terminal domain at a specific site (Arg36↓Ser37 in humans), exposing a new N-terminus with the sequence SLIGKV... (in humans) or SLIGRL... (in rodents).[4][6] This newly revealed sequence then acts as an intramolecular ligand, binding to the receptor's second extracellular loop (ECL2) to trigger conformational changes and initiate downstream signaling.[4][8]

Caption: PAR2 activation by proteolytic cleavage.

Multifaceted Downstream Signaling

Once activated, PAR2 can couple to a variety of heterotrimeric G proteins, leading to the initiation of multiple distinct signaling cascades. This promiscuous coupling allows PAR2 to elicit diverse, context-dependent cellular responses.[1][4][9]

-

Gαq/11 Pathway: This is a canonical signaling pathway for PAR2. Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][9]

-

Gαi/o Pathway: PAR2 can also couple to inhibitory G proteins, Gαi/o, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA, which is a key regulator of the actin cytoskeleton and cell morphology.[4][9]

-

β-Arrestin Pathway: In addition to G protein-mediated signaling, PAR2 activation recruits β-arrestins. This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][10]

Caption: Major signaling pathways downstream of PAR2 activation.

Section 2: The Tool - The FSLLRY-NH₂ Peptide Antagonist

FSLLRY-NH₂ is a synthetic peptide that functions as a competitive antagonist of PAR2. It is believed to work by occupying the tethered ligand's binding site on ECL2, thereby preventing both protease- and agonist peptide-induced receptor activation.[6]

Key Properties and Handling

Proper handling and storage are critical for maintaining the peptide's integrity and ensuring reproducible results.

| Property | Value | Source |

| Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH₂ | |

| Molecular Weight | ~797 g/mol (as free base) | |

| Appearance | White to off-white lyophilized powder | [11] |

| Purity | ≥95% (typically by HPLC) | [7] |

| Solubility | Water (up to 1 mg/mL), DMSO (up to 100 mg/mL) | [11][12] |

| Storage | Store lyophilized powder at -20°C. For solutions, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | [7] |

-

Expert Tip: When preparing stock solutions, use anhydrous DMSO for the highest concentration and stability. For aqueous stocks, use sterile, nuclease-free water. Trifluoroacetic acid (TFA) is often present as a counterion from HPLC purification and can affect the net peptide weight; always refer to the manufacturer's certificate of analysis for the net peptide content when calculating molar concentrations.[13]

Critical Considerations: Off-Target Effects

A crucial aspect of working with FSLLRY-NH₂ is its known off-target activity. Studies have revealed that this peptide is an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[14][15] Activation of these receptors, which are expressed in sensory neurons, also leads to an increase in intracellular Ca²⁺ and can induce an itch response in vivo.[15]

Causality: This off-target agonism means that an observed effect, particularly a Ca²⁺ response or a sensory neuron activation, cannot be solely attributed to PAR2 antagonism without proper controls. Researchers must validate their findings using PAR2- and/or MRGPRX1-knockout/knockdown cells or animals, or by using structurally different PAR2 antagonists.

Section 3: Core Experimental Protocols

The following protocols provide step-by-step methodologies for using FSLLRY-NH₂ to probe the three major branches of PAR2 signaling.

Protocol 1: Assessing PAR2 Antagonism via Calcium Mobilization (Gαq/11 Pathway)

This is the most common assay for screening PAR2 antagonists. It measures the ability of the antagonist to block the increase in intracellular calcium ([Ca²⁺]i) induced by a PAR2 agonist.

Principle: Cells expressing PAR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon PAR2 activation by an agonist (like trypsin or SLIGRL-NH₂), the Gαq/11 pathway is engaged, leading to IP₃-mediated Ca²⁺ release from the endoplasmic reticulum. This increase in [Ca²⁺]i is detected as an increase in fluorescence. Pre-incubation with FSLLRY-NH₂ will inhibit this response in a dose-dependent manner.

Caption: Workflow for the calcium mobilization assay.

Methodology:

-

Cell Preparation: Seed cells known to express functional PAR2 (e.g., HT-29, NCTC2544, or HEK293 cells stably expressing PAR2) into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) in a physiological saline solution (e.g., HBSS).

-

Aspirate the culture medium from the cells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare a 2X concentrated stock of FSLLRY-NH₂ at various concentrations in the assay buffer. Also prepare a 2X vehicle control.

-

Prepare a 2X concentrated stock of the PAR2 agonist (e.g., Trypsin at a final concentration of 10 nM, or SLIGRL-NH₂ at its EC₈₀ concentration) in the assay buffer.

-

-

Assay Execution (using a fluorescent plate reader like a FlexStation or FLIPR):

-

Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.

-

Place the cell plate into the plate reader and allow it to equilibrate.

-

Program the instrument to first add 100 µL of the FSLLRY-NH₂/vehicle solutions (this is the pre-incubation step, typically 5-15 minutes).[9][16]

-

After pre-incubation, program a second addition of 100 µL of the PAR2 agonist solution.

-

Measure the fluorescence signal (e.g., Excitation: 485 nm, Emission: 525 nm) before and after each addition, recording kinetic data for at least 60-120 seconds after agonist addition.[17][18]

-

-

Data Analysis:

-

For each well, calculate the maximum fluorescence response after agonist addition minus the baseline fluorescence.

-

Normalize the data to the control response (agonist with vehicle pre-treatment).

-

Plot the normalized response against the logarithm of the FSLLRY-NH₂ concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reported IC₅₀ for FSLLRY-NH₂ is approximately 50 µM.[12][19]

-

Protocol 2: Assessing Gαi Coupling via cAMP Inhibition Assay

This protocol determines if PAR2 antagonism affects the Gαi-mediated inhibition of cAMP production.

Principle: Adenylyl cyclase is stimulated using forskolin, leading to a large increase in intracellular cAMP. If PAR2 is activated by an agonist in a cell where it couples to Gαi, this forskolin-stimulated cAMP production will be inhibited. An antagonist will prevent this inhibition. This assay is crucial for studying biased signaling, as some PAR2 ligands may block Ca²⁺ signaling (Gαq) but not affect (or even promote) Gαi signaling.[9]

Methodology:

-

Cell Preparation: Culture PAR2-expressing cells in a suitable plate format (e.g., 96-well or 384-well) as required by the detection kit.

-

Assay Procedure:

-

Pre-treat cells with various concentrations of FSLLRY-NH₂ (or vehicle) for 15-30 minutes in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add a PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH₂) along with a fixed concentration of forskolin (e.g., 1-10 µM). The agonist should inhibit the forskolin response.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common formats include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

AlphaScreen (Amplified Luminescent Proximity Homestead Assay): A bead-based assay where competition for an anti-cAMP antibody disrupts a signal.[20]

-

Luminescence-based biosensors (e.g., GloSensor): Uses a genetically engineered luciferase that emits light in the presence of cAMP.[21]

-

-

-

Data Analysis:

-

The antagonist's effect is measured by its ability to reverse the agonist-induced inhibition of the forskolin signal.

-

Plot the cAMP levels against the antagonist concentration to determine its potency (IC₅₀) in the Gαi pathway.

-

Protocol 3: Assessing β-Arrestin Pathway via ERK1/2 Phosphorylation

This protocol measures the effect of the antagonist on the G protein-independent, β-arrestin-mediated activation of the MAPK pathway.

Principle: PAR2 activation leads to the phosphorylation and activation of ERK1/2. This can be detected using phospho-specific antibodies. An antagonist should block this phosphorylation.

Methodology:

-

Cell Preparation and Serum Starvation: Culture PAR2-expressing cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours in a serum-free medium.

-

Treatment:

-

Pre-incubate the starved cells with various concentrations of FSLLRY-NH₂ or vehicle for 15-30 minutes.

-

Stimulate the cells with a PAR2 agonist for 5-10 minutes (the peak for ERK phosphorylation is typically rapid).

-

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Detection:

-

Western Blotting:

-

Determine the total protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Strip and re-probe the membrane with an antibody for total ERK1/2 to serve as a loading control.

-

Detect with a secondary antibody conjugated to HRP or a fluorescent dye and visualize.

-

-

In-Cell Western / ELISA: These are higher-throughput plate-based methods that use phospho-specific antibodies for detection directly in the wells, providing a quantitative readout.

-

-

Data Analysis:

-

Quantify the p-ERK band intensity and normalize it to the total ERK intensity.

-

Plot the normalized p-ERK signal against the antagonist concentration to determine the IC₅₀ for the β-arrestin/MAPK pathway.

-

Conclusion

The peptide this compound and its well-studied analog FSLLRY-NH₂ are powerful tools for the pharmacological dissection of Protease-Activated Receptor 2. By competitively inhibiting receptor activation, these peptides allow researchers to isolate and study the specific contributions of PAR2 to complex biological processes. However, a thorough understanding of their mechanism, potential for biased signaling, and known off-target effects is paramount for rigorous and accurate data interpretation. The protocols detailed in this guide provide a robust framework for employing these antagonists to explore PAR2's role in health and disease, paving the way for the development of novel therapeutics targeting this critical GPCR.

References

- Google. (2026). Current time information in San Diego, CA, US.

-

Sino Biological. (n.d.). Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Retrieved January 15, 2026, from [Link]

-

Rothmeier, A. S., & Ruf, W. (2012). Protease-activated receptor 2 signaling in inflammation. Seminars in Immunopathology, 34(1), 133–149. [Link]

-

Suen, J. Y., et al. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British Journal of Pharmacology, 171(17), 4112–4124. [Link]

-

Zhao, P., et al. (2024). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Frontiers in Immunology, 15, 1389304. [Link]

-

Wikipedia. (2023). Protease-activated receptor 2. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024). What are PAR-2 antagonists and how do they work?. Retrieved January 15, 2026, from [Link]

-

University of Arizona Department of Physiology. (2024). New PAR2 antagonist shows promise against asthma. Retrieved January 15, 2026, from [Link]

-

Dou-Sen, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 29-34. [Link]

-

Kanke, T., et al. (2009). Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo. British Journal of Pharmacology, 158(3), 864–875. [Link]

-

Jiang, Y., et al. (2018). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo. British Journal of Pharmacology, 175(1), 153–166. [Link]

-

Yau, M. K., et al. (2020). The development of proteinase-activated receptor-2 modulators and the challenges involved. British Journal of Pharmacology, 177(11), 2445–2463. [Link]

-

Lee, S., et al. (2023). FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice. Life Sciences, 325, 121786. [Link]

-

NovoPro Bioscience Inc. (n.d.). H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH peptide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). H-Phe-Ser-Leu-Phe-Ala-Glu-Arg-OH. Retrieved January 15, 2026, from [Link]

-

Kanke, T., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 145(2), 255–263. [Link]

-

Kelso, E. B., et al. (2006). Therapeutic Promise of Proteinase-Activated Receptor-2 Antagonism in Joint Inflammation. The Journal of Pharmacology and Experimental Therapeutics, 316(3), 1017-1024. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

MDPI. (2025). A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases. Retrieved January 15, 2026, from [Link]

-

Cheng, R. K. Y., et al. (2022). Structural basis of protease-activated receptor 2 activation and biased agonism. Nature Communications, 13, 427. [Link]

-

Harrill, J. A., et al. (2014). New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations. PLOS ONE, 9(1), e84755. [Link]

-

Vasudevan, N. T. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

-

bioRxiv. (2025). CalciumZero: a toolbox for fluorescence calcium imaging on iPSC derived brain organoids. Retrieved January 15, 2026, from [Link]

Sources

- 1. Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools - Amerigo Scientific [amerigoscientific.com]

- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. Structural basis of protease-activated receptor 2 activation and biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]

- 11. xcessbio.com [xcessbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH peptide [novoprolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations | PLOS One [journals.plos.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of H-Ser-Phe-Leu-Leu-Arg-OH

This comprehensive guide provides a detailed methodology for the purification of the synthetic pentapeptide H-Ser-Phe-Leu-Leu-Arg-OH, also known as Thrombin Receptor Activator for Peptide 5 (TRAP-5)[1][2][3][4]. The protocols and explanatory notes are designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. This document emphasizes the scientific rationale behind the methodological choices, ensuring a robust and reproducible purification strategy.

Introduction: The Critical Role of Purity in Peptide Research

Synthetic peptides are invaluable tools in biomedical research and drug development. The biological activity and therapeutic efficacy of a peptide are intrinsically linked to its primary sequence and purity. After solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide along with a variety of impurities. These can include truncated or deletion sequences, products of side reactions, and residual protecting groups[5]. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the gold standard for the purification of synthetic peptides due to its high resolution and efficiency[5][6][7].

This application note will detail the purification of this compound, a peptide containing a deliberate mix of polar (Serine, Arginine) and hydrophobic (Phenylalanine, Leucine) residues. Understanding the physicochemical properties of this peptide is paramount to developing an effective purification strategy.

Physicochemical Properties of this compound

A successful HPLC purification method is built upon a thorough understanding of the target molecule's properties. Key parameters for this compound are its isoelectric point (pI) and hydrophobicity, which directly influence its behavior on a reversed-phase column.

Isoelectric Point (pI) Calculation

The isoelectric point is the pH at which a molecule carries no net electrical charge. This is a critical parameter for optimizing mobile phase pH to ensure proper interaction with the stationary phase. The pI of this compound is calculated based on the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and the side chain of Arginine.

| Ionizable Group | Approximate pKa |

| N-terminus (Ser) | ~7.7 - 8.0[8][9] |

| C-terminus (Arg) | ~3.3 - 3.7[9][10][11] |

| Arginine (Arg) Side Chain | ~12.48[12][13][14] |

Calculation:

The pI for a basic peptide is the average of the pKa values of the cationic groups. In this case, the N-terminus and the Arginine side chain.

pI = (pKaN-terminus + pKaArg side chain) / 2 pI ≈ (8.0 + 12.48) / 2 ≈ 10.24

This high pI indicates that the peptide will carry a net positive charge at the acidic pH typically used for RP-HPLC.

Hydrophobicity Prediction

The retention of a peptide in RP-HPLC is primarily determined by its overall hydrophobicity[5]. The presence of two Leucine residues and a Phenylalanine residue gives this compound a significant hydrophobic character, which will lead to strong retention on a C18 column. The polar Serine and highly basic Arginine residues will modulate this retention. The elution order of peptides in RP-HPLC can often be predicted by summing the hydrophobicity indices of the constituent amino acids[15][16][17].

HPLC Purification Workflow

The purification process for this compound can be systematically approached in several key stages, from initial method development on an analytical scale to the final lyophilization of the purified product.

Caption: Workflow for the HPLC purification of this compound.

Materials and Methods

Instrumentation and Columns

-

HPLC System: A preparative HPLC system equipped with a binary gradient pump, an autosampler, a column oven, and a UV-Vis detector is recommended.

-

Analytical Column: For method development, a C18 reversed-phase column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is suitable.

-

Preparative Column: For purification, a C18 reversed-phase column with dimensions of 21.2 x 150 mm and a particle size of 5-10 µm is appropriate for milligram-scale purification. The choice of a wide-pore (300 Å) silica is often beneficial for peptides[18].

Reagents

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

-

Sample Solvent: Mobile Phase A or a low percentage of Mobile Phase B in Mobile Phase A.

Rationale for Reagent Selection:

-

Trifluoroacetic Acid (TFA): TFA serves as an ion-pairing agent, neutralizing the positive charges on the peptide (from the N-terminus and the Arginine side chain) and thereby increasing its hydrophobicity and retention on the C18 column. It also helps to maintain an acidic pH, which sharpens peaks and improves resolution[5].

-

Acetonitrile (ACN): ACN is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.

Experimental Protocols

Sample Preparation

-

Weigh the crude, lyophilized this compound peptide.

-

Dissolve the peptide in the sample solvent to a concentration of 1-5 mg/mL. Sonication may be used to aid dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Analytical Method Development

The goal of this step is to determine the optimal gradient for separating the target peptide from its impurities.

-

Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

-

Inject 10-20 µL of the prepared sample.

-

Run a broad scouting gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while the Phenylalanine residue will show some absorbance at 280 nm[19].

-

Based on the retention time of the main peak in the scouting run, design a shallower, more focused gradient to improve resolution. For a peptide of this nature, a gradient starting about 10-15% below its elution concentration of ACN and ending 10-15% above, run over 20-30 minutes, is a good starting point.

Preparative Purification

-

Scale up the optimized analytical method to the preparative column. The flow rate should be adjusted based on the column diameter. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical. The gradient time should be kept constant.

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the desired amount of the crude peptide solution. Do not overload the column, as this will lead to poor separation.

-

Run the preparative gradient and collect fractions corresponding to the eluting peaks.

-

Analyze the purity of each fraction using the analytical HPLC method.

-

Pool the fractions containing the purified peptide at the desired purity level (typically >95%).

Post-Purification Processing

-

Combine the pure fractions.

-

Freeze the pooled fractions at -80°C.

-

Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder. Lyophilization removes the water and acetonitrile, leaving the peptide as a TFA salt[5].

Troubleshooting and Considerations

-

Poor Peak Shape: Tailing or broad peaks can be due to secondary interactions with the silica backbone of the column. Ensuring a sufficiently low pH (around 2) with 0.1% TFA is crucial.

-

Co-eluting Impurities: If impurities are not well-resolved, further optimization of the gradient slope is necessary. A shallower gradient will increase the separation between closely eluting species. Alternatively, a different stationary phase (e.g., C8 or Phenyl) could be explored for different selectivity.

-

Common Impurities in SPPS of Arginine-containing Peptides: Be aware of potential side reactions during synthesis, such as δ-lactam formation from activated Arginine. Mass spectrometry of the crude product and purified fractions is essential to confirm the identity of the main peak and any impurities[20].

Conclusion

The successful purification of this compound by reversed-phase HPLC is readily achievable with a systematic approach to method development. By understanding the peptide's physicochemical properties and carefully optimizing the chromatographic conditions, a high-purity product suitable for a wide range of research and development applications can be obtained. The protocols outlined in this application note provide a robust framework for achieving this goal.

References

-

Krokhin, O. V., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908-919. Available at: [Link]

-

Star Republic. (n.d.). pKa values of amino acids. Star Republic: Guide for Biologists. Available at: [Link]

-

GROMACS forums. (2022). Protonation states of N and C terminal of the protein. User discussions. Available at: [Link]

-

Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. Available at: [Link]

-

Chegg. (2021). Solved The pKa of the C and N terminal residues in a peptide. Chegg.com. Available at: [Link]

-

Kovacs, J. M., et al. (2006). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of chromatography A, 1119(1-2), 183–193. Available at: [Link]

-

Krokhin, O. V. (2006). Sequence-Specific Retention Calculator. Algorithm for Peptide Retention Prediction in Ion-Pair RP-HPLC: Application to 300- and 100-Å Pore Size C18 Sorbents. Analytical Chemistry, 78(22), 7785–7795. Available at: [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Department of Chemistry. Available at: [Link]

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Peptideweb.com. Available at: [Link]

-

csbsju. (n.d.). Table: pKa values of ionizable side chains in a series of protein. csbsju.edu. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 548, 3–42. Available at: [Link]

-

Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. Jack Westin. Available at: [Link]

-

Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. PNAS, 77(3), 1632-1636. Available at: [Link]

-

De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 107–126. Available at: [Link]

-